molecular formula C13H20N4O3 B2541297 4-(methoxymethyl)-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 2320818-24-2

4-(methoxymethyl)-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2541297
CAS No.: 2320818-24-2
M. Wt: 280.328
InChI Key: BJTQYWRKQREWPR-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a sophisticated chemical building block designed for advanced drug discovery and medicinal chemistry research. This compound features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its stability, hydrogen-bonding capability, and role in facilitating target interactions . The structure is further functionalized with a pyrrolidine moiety linked to an oxolane (tetrahydrofuran) carbonyl group, a configuration often employed to influence the molecule's pharmacodynamic and pharmacokinetic properties. The 1,2,3-triazole ring is a key scaffold in pharmaceutical research due to its versatility and presence in compounds with a broad spectrum of biological activities . Its integration into molecular architectures is frequently aimed at inhibiting specific enzymes or receptors. For instance, 1,2,3-triazole-containing hybrids are extensively investigated as potential inhibitors of cholinesterases for neurodegenerative disease research . Furthermore, such triazole derivatives are often explored in the development of kinase inhibitors and other targeted therapeutic agents. The inclusion of a pyrrolidine ring, a common feature in bioactive molecules, enhances the structural complexity and potential for target engagement. This compound is intended for research applications only, including as a key intermediate in the synthesis of novel bioactive molecules, for structure-activity relationship (SAR) studies, and for screening against biological targets in vitro. Researchers can leverage this high-quality building block to develop new candidates for potential applications in central nervous system (CNS) disorders, oncology, and other therapeutic areas. Handle with care in a appropriately controlled laboratory setting.

Properties

IUPAC Name

[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(oxolan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-19-9-10-7-17(15-14-10)11-4-5-16(8-11)13(18)12-3-2-6-20-12/h7,11-12H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTQYWRKQREWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-(methoxymethyl)-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its role in various biological activities. The synthesis typically involves coupling reactions that integrate the oxolane and pyrrolidine moieties with the triazole scaffold. This structural complexity is crucial for its biological efficacy.

Antiviral Properties

Research has indicated that triazole derivatives exhibit significant antiviral activity. For instance, compounds similar to this compound have shown effectiveness against various viral strains, including HIV and hepatitis viruses. The mechanism often involves inhibition of viral replication through interference with viral enzymes or structural proteins .

Antimicrobial Activity

Studies have demonstrated that triazole derivatives possess antimicrobial properties. A related study reported that several synthesized triazoles exhibited moderate to good antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the methoxymethyl group may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers. The specific compound may exhibit similar properties due to its structural characteristics .

Case Study 1: Antiviral Screening

In a study published in 2019, a series of 1,2,3-triazole-containing compounds were screened for antiviral activity against HIV. The results indicated that certain derivatives demonstrated IC50 values in the nanomolar range, suggesting potent inhibitory effects on viral replication. The structural modifications similar to those found in this compound were noted to enhance activity significantly .

Case Study 2: Antimicrobial Efficacy

A recent article evaluated the antimicrobial activity of various triazole derivatives. Among them, compounds with a similar framework as this compound showed promising results against resistant bacterial strains. The study highlighted the importance of functional groups in modulating activity and suggested further exploration into structure-activity relationships .

Research Findings Summary

Activity Type Observed Effects Mechanism
AntiviralSignificant inhibition of viral replicationInhibition of viral enzymes
AntimicrobialModerate to strong activity against bacteriaDisruption of bacterial cell membranes
AnticancerInduction of apoptosis in cancer cellsCell cycle arrest and modulation of apoptotic pathways

Scientific Research Applications

Triazoles are recognized for their role in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. The specific compound under discussion has shown potential in several applications:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a triazole core demonstrated high rates of antimicrobial and antifungal activity, suggesting that derivatives like 4-(methoxymethyl)-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole could be effective against various pathogens .

Antiviral Properties

Triazole derivatives have been explored as inhibitors of viral proteases. For instance, novel inhibitors incorporating triazole moieties have shown promise against HIV protease, indicating the potential of this compound in antiviral therapies . The structural modifications involving the triazole ring enhance the binding affinity to viral enzymes.

Case Studies

StudyFindings
Sameliuk et al. (2021)Demonstrated the antimicrobial efficacy of triazole derivatives with various substituents, showing that modifications can lead to enhanced biological activity .
PMC Article (2017)Explored the design of HIV protease inhibitors with triazole frameworks, revealing significant antiviral activity linked to structural variations .
RSC AdvancesReported on the synthesis and antimicrobial testing of new oxadiazol derivatives that share structural similarities with triazoles, indicating a pattern of enhanced activity through specific substitutions .

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes site-selective modifications:

  • Methoxymethyl Group :

    • Nucleophilic substitution : Reacts with alkyl halides (e.g., CH₃I) under basic conditions to modify the methoxy group .

    • Oxidation : Susceptible to oxidation with KMnO₄ or RuO₄ to form carboxylic acids .

  • Pyrrolidine-Oxolane Carbonyl :

    • Hydrolysis : Acidic or basic conditions cleave the oxolane-2-carbonyl group, yielding a free amine .

    • Cross-coupling : Pd-catalyzed Suzuki-Miyaura reactions enable aryl/heteroaryl introductions at the triazole’s 4-position .

Example Reaction :
Compound+ArB(OH)2Pd(OAc)2,K2CO3Aryl-substituted derivative\text{Compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{K}_2\text{CO}_3} \text{Aryl-substituted derivative}
Yield: 82–91% (THF/H₂O, 85–90°C) .

Ring-Opening and Rearrangement

The oxolane (tetrahydrofuran) ring undergoes acid-catalyzed ring-opening with HBr or HI to form dihaloalkanes, modifying the compound’s solubility and reactivity .

Biological Activity and Derivatization

While the query focuses on reactions, structural analogs highlight:

  • Anticancer activity : Analogous triazole-pyrrolidine derivatives exhibit IC₅₀ values of 42.5–68.4 µg/mL against cancer cell lines (e.g., MDA-MB231) .

  • Enzyme inhibition : Triazole-oxolane hybrids demonstrate selective binding to kinases and dehydrogenases .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C (DSC/TGA data) .

  • Photodegradation : UV exposure induces triazole ring scission, forming nitriles and amines .

Comparison with Similar Compounds

Core Triazole Modifications

The triazole ring serves as a scaffold for diverse substitutions. Key analogs include:

Compound Name Position 4 Substitution Position 1 Substitution Key Features Reference
4-(Methoxymethyl)-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole Methoxymethyl Pyrrolidin-3-yl + oxolane-2-carbonyl Enhanced hydrophilicity from oxolane; potential for H-bonding Synthesized
4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole 4-Methoxyphenyl Pyrazol-3-yl Aromatic substitution improves π-π stacking; lower solubility in polar solvents
1-Phenyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole Pyrrolidine-1-carbonyl Phenyl Increased steric bulk; potential protease inhibition
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate Ethoxycarbonyl 6-Chloro-3-pyridylmethyl Electron-withdrawing groups enhance stability; agrochemical applications

Key Observations :

  • Methoxymethyl vs. Aromatic Groups : Methoxymethyl (polar, flexible) enhances aqueous solubility compared to phenyl or pyridyl groups, which favor hydrophobic interactions .
  • Oxolane-Carbonyl vs. Pyrrolidine-Carbonyl : The oxolane (tetrahydrofuran) ring introduces additional oxygen atoms, improving hydrogen-bonding capacity compared to simpler pyrrolidine derivatives .

Pyrrolidine/Oxolane Modifications

The pyrrolidine and oxolane substituents influence conformational flexibility and target binding:

Compound Name Pyrrolidine/Oxolane Substitution Functional Impact Reference
This compound Oxolane-2-carbonyl on pyrrolidine Stabilizes conformation via ring rigidity; polar interactions Hypothesized
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride Unsubstituted pyrrolidine + carboxylic acid High solubility; ionic interactions at physiological pH
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Methoxypyrrolidine Stereochemistry influences chiral recognition in drug design

Key Observations :

  • Oxolane vs. Methoxy Groups : The oxolane’s ether oxygen may improve metabolic stability compared to methoxy groups, which are prone to demethylation .
  • Carboxylic Acid Derivatives : Compounds like 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride exhibit ionizable groups, broadening their applicability in salt formation or prodrug strategies .

Physicochemical Data

Property 4-(Methoxymethyl)-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-triazole 4-(4-Methoxyphenyl)-1-pyrazol-3-yl-triazole 1-Phenyl-4-(pyrrolidine-1-carbonyl)-triazole
Molecular Weight (g/mol) ~350 (estimated) 267.3 283.3
Solubility High in polar solvents (DMSO, methanol) Moderate in THF/water Low in water; soluble in DCM
LogP (Predicted) ~1.2 (moderate lipophilicity) ~2.8 ~3.5

Key Observations :

  • The oxolane-containing compound balances hydrophilicity and lipophilicity, making it suitable for both aqueous and membrane permeability requirements.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1,2,3-triazole derivatives like this compound?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the primary method for synthesizing 1,2,3-triazoles due to its regioselectivity and efficiency . For example:

  • Reaction conditions : THF/water mixtures, copper sulfate/sodium ascorbate catalysts, and temperatures of 50°C for 16 hours are typical .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or HPLC is used to isolate the triazole product .
  • Yield optimization : Substituent steric effects and catalyst loading (e.g., 5 mol% CuSO₄) significantly impact yields, which range from 60–76% for analogous triazoles .

Table 1 : Example Synthetic Conditions for Analogous Triazoles

PrecursorCatalyst SystemSolventYieldReference
Azide + 1-ethynyl-4-methoxybenzeneCuSO₄/Na ascorbateTHF/H₂O (1:1)60–61%
Benzyl azide + alkyneCuI/PPh₃DMF76%

Basic: How is structural characterization performed for this compound?

Key analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent integration (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, triazole carbons at δ 145–150 ppm) .
  • IR spectroscopy : Stretching frequencies for carbonyl (oxolane-2-carbonyl at ~1700 cm⁻¹) and triazole (C=N at ~1600 cm⁻¹) groups .
  • HPLC : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar triazoles?

Contradictions often arise from:

  • Catalyst variations : Copper(I) sources (e.g., CuSO₄ vs. CuI) affect reaction rates and byproduct formation .
  • Solvent polarity : Polar aprotic solvents (DMF) may enhance solubility but hinder regioselectivity compared to THF/H₂O .
  • Substituent effects : Electron-withdrawing groups on azides/alkynes reduce reactivity, necessitating higher temperatures or longer reaction times .
    Methodological fix : Systematic optimization using design of experiments (DoE) to test variables like catalyst loading, solvent ratios, and temperature .

Advanced: What computational strategies predict the biological activity of this compound?

  • Molecular docking : Target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) are modeled using AutoDock or Schrödinger Suite. Triazole-pyrrolidine hybrids show affinity for hydrophobic active sites .
  • MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) and hydrogen-bonding interactions with catalytic residues .
  • QSAR models : Correlate substituent properties (logP, polar surface area) with antifungal or antibacterial activity .

Advanced: How does regioselectivity in CuAAC impact the synthesis of this compound?

CuAAC exclusively yields 1,4-disubstituted triazoles due to copper’s coordination with alkynes, stabilizing the transition state . Key factors:

  • Alkyne substitution : Terminal alkynes (e.g., 1-ethynyl-4-methoxybenzene) ensure regiochemical control .
  • Catalyst stability : Ascorbate reduces Cu(II) to Cu(I), maintaining catalytic activity and preventing side reactions .
    Validation : Compare ¹H NMR of product with non-catalyzed thermal cycloaddition (mixture of 1,4- and 1,5-isomers) .

Basic: What purification techniques are effective for isolating this compound?

  • Liquid-liquid extraction : Removes copper residues using ethyl acetate/water phases .
  • Column chromatography : Silica gel with CH₂Cl₂/MeOH (95:5 to 90:10) achieves >90% purity .
  • Recrystallization : Methanol/water mixtures yield crystalline products for X-ray diffraction validation .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

  • Core modifications : Replace oxolane with larger heterocycles (e.g., tetrahydropyran) to alter steric bulk and target selectivity .
  • Substituent tuning : Introduce halogens (Cl, F) on the phenyl ring to improve lipophilicity and membrane permeability .
  • Pharmacophore mapping : Triazole’s dipole moment (~5 D) and pyrrolidine’s conformational flexibility are critical for target binding .

Advanced: What mechanistic insights explain the efficiency of CuAAC for this synthesis?

  • Copper acetylide formation : Cu(I) coordinates to the alkyne, lowering the activation energy for cycloaddition .
  • Transition-state stabilization : The six-membered copper-bound intermediate ensures regioselective 1,4-addition .
  • Kinetic vs. thermodynamic control : CuAAC is kinetically favored, while thermal reactions follow a stepwise mechanism with lower regiocontrol .

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